molecular formula C12H16N2O B12848782 2-(Piperidin-3-yl)benzamide

2-(Piperidin-3-yl)benzamide

Cat. No.: B12848782
M. Wt: 204.27 g/mol
InChI Key: HUHDIXQQKGYBMP-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)benzamide is an organic compound that features a benzamide moiety attached to a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a common structural motif in many biologically active compounds, making this compound a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)benzamide typically involves the coupling of a piperidine derivative with a benzoyl chloride or benzamide precursor. One common method includes the reaction of 3-piperidinylamine with benzoyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Primary or secondary amines from the reduction of the benzamide group.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-(Piperidin-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)benzamide involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. The benzamide moiety can also interact with DNA or proteins, leading to potential anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

2-(Piperidin-3-yl)benzamide can be compared with other piperidine-containing compounds, such as:

    Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

    Evodiamine: A bioactive compound with anticancer and anti-inflammatory effects.

    Matrine: An alkaloid with antiviral and anticancer activities.

    Berberine: A compound with antimicrobial and antidiabetic properties.

    Tetrandrine: An alkaloid with anti-inflammatory and anticancer effects.

The uniqueness of this compound lies in its specific structural features and the combination of the piperidine ring with the benzamide moiety, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-piperidin-3-ylbenzamide

InChI

InChI=1S/C12H16N2O/c13-12(15)11-6-2-1-5-10(11)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2,(H2,13,15)

InChI Key

HUHDIXQQKGYBMP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2C(=O)N

Origin of Product

United States

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